molecular formula C14H13N3O2 B3017260 2-(5-Nitropyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline CAS No. 416885-42-2

2-(5-Nitropyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B3017260
CAS No.: 416885-42-2
M. Wt: 255.277
InChI Key: HPLLSERLIHRSNQ-UHFFFAOYSA-N
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Description

2-(5-Nitropyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline is a heterocyclic compound that features a tetrahydroisoquinoline core substituted with a nitropyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Nitropyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline typically involves the following steps:

    Formation of the Tetrahydroisoquinoline Core: This can be achieved through Pictet-Spengler condensation of an appropriate β-phenylethylamine with an aldehyde.

    Nitration of Pyridine: The nitropyridine moiety can be synthesized by nitration of pyridine derivatives using nitric acid and sulfuric acid.

    Coupling Reaction: The final step involves coupling the nitropyridine with the tetrahydroisoquinoline core under suitable conditions, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for nitration and coupling reactions, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(5-Nitropyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the nitro group to an amine can be achieved using hydrogenation or metal hydrides.

    Substitution: The nitropyridine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Conversion to 2-(5-Aminopyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(5-Nitropyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Material Science: It can be used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(5-Nitropyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act on neurotransmitter receptors or enzymes involved in neurological pathways. The nitropyridine moiety can participate in electron transfer processes, while the tetrahydroisoquinoline core can interact with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Nitropyridin-2-yl)piperazine
  • 5-Nitropyridin-2-ylazo derivatives
  • (5-Nitropyridin-2-yl)boronic acid

Uniqueness

2-(5-Nitropyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline is unique due to its combination of a tetrahydroisoquinoline core with a nitropyridine moiety. This structure provides a balance of electronic and steric properties that can be fine-tuned for specific applications, making it a versatile compound in both research and industrial contexts.

Properties

IUPAC Name

2-(5-nitropyridin-2-yl)-3,4-dihydro-1H-isoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2/c18-17(19)13-5-6-14(15-9-13)16-8-7-11-3-1-2-4-12(11)10-16/h1-6,9H,7-8,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPLLSERLIHRSNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C3=NC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501319940
Record name 2-(5-nitropyridin-2-yl)-3,4-dihydro-1H-isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501319940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

7.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47199441
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

416885-42-2
Record name 2-(5-nitropyridin-2-yl)-3,4-dihydro-1H-isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501319940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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